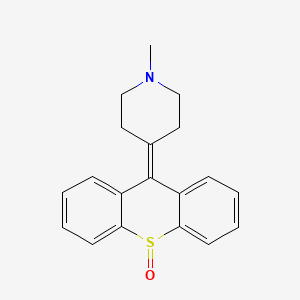
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide is a chemical compound with the molecular formula C19H19NOS It is known for its unique structure, which includes a thioxanthene core and a piperidylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide typically involves the reaction of thioxanthene derivatives with piperidine derivatives under specific conditions. One common method includes the condensation of thioxanthene-10-oxide with 1-methyl-4-piperidone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide has been studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mecanismo De Acción
The mechanism of action of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-9-(1-methylpiperidylidene-4)thioxanthene-10-oxide
- 9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene 10-oxide
Uniqueness
Compared to similar compounds, 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide stands out due to its specific substitution pattern and the presence of the piperidylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
314-01-2 |
|---|---|
Fórmula molecular |
C19H19NOS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
9-(1-methylpiperidin-4-ylidene)thioxanthene 10-oxide |
InChI |
InChI=1S/C19H19NOS/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)22(21)18-9-5-3-7-16(18)19/h2-9H,10-13H2,1H3 |
Clave InChI |
RBCUPYDCPIWHNX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=C2C3=CC=CC=C3S(=O)C4=CC=CC=C42)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















